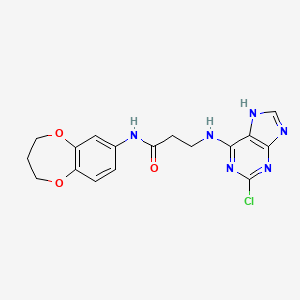

N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide

CAS No.:

Cat. No.: VC16335569

Molecular Formula: C17H17ClN6O3

Molecular Weight: 388.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17ClN6O3 |

|---|---|

| Molecular Weight | 388.8 g/mol |

| IUPAC Name | 3-[(2-chloro-7H-purin-6-yl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide |

| Standard InChI | InChI=1S/C17H17ClN6O3/c18-17-23-15(14-16(24-17)21-9-20-14)19-5-4-13(25)22-10-2-3-11-12(8-10)27-7-1-6-26-11/h2-3,8-9H,1,4-7H2,(H,22,25)(H2,19,20,21,23,24) |

| Standard InChI Key | DBHJUYQRBJHUQK-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C(C=C(C=C2)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl)OC1 |

Introduction

N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide is a complex organic compound that combines elements of purine and benzodioxepin structures. This compound belongs to the class of heterocyclic compounds, specifically purines and amides, which often exhibit significant biological properties. The synthesis of this compound typically involves multiple synthetic steps, requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity.

Synthesis

The synthesis of this compound involves several steps, often utilizing techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for monitoring reaction progress and purifying the final product.

Biological Activity

While specific biological activity data for N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide is limited, compounds with similar structures often exhibit potential pharmacological applications. The unique molecular architecture suggests that it could be of interest for further studies in drug development.

Synthesis Challenges

-

Reaction Conditions: The synthesis requires precise control over temperature and pH to achieve optimal yields.

-

Purification Techniques: TLC and HPLC are commonly used for purification due to the compound's complex structure.

Potential Applications

-

Pharmacological Interest: The compound's structure suggests potential biological activity, making it a candidate for pharmacological research.

-

Future Studies: Further in-depth studies are needed to explore its specific biological properties and potential therapeutic applications.

Synthesis Overview

| Step | Description |

|---|---|

| 1. | Initial Compound Preparation |

| 2. | Coupling Reaction |

| 3. | Purification via TLC/HPLC |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume